2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is a heterocyclic compound that combines the structural features of thiadiazole, piperazine, and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is the 5-HT1A receptors . These receptors are a subtype of serotonin receptors, or 5-hydroxytryptamine receptors, which play a significant role in the biochemical signaling pathways for serotonin, a key neurotransmitter in the brain .
Mode of Action
The compound interacts with its targets by acting as a potent agonist and antagonist . This means it can both activate the 5-HT1A receptors and inhibit their action, depending on the physiological context . This dual action results in a modulation of the serotonin signaling pathways, leading to changes in neurotransmission .
Biochemical Pathways
The affected pathway is the serotonin signaling pathway . As an agonist and antagonist of the 5-HT1A receptors, the compound can modulate the activity of these receptors, influencing the downstream effects of serotonin signaling . These effects can include mood regulation, anxiety control, and various other cognitive functions associated with serotonin .
Result of Action
The molecular and cellular effects of the compound’s action would be a modulation of the serotonin signaling pathways . This could potentially lead to changes in mood, anxiety levels, and other cognitive functions. The exact effects would depend on the specific physiological context and the individual’s unique biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
Piperazine Derivative Formation: The piperazine derivative is prepared by reacting 1,2,5-thiadiazol-3-yl-piperazine with appropriate carbonyl compounds.
Coupling with Chromenone: The final step involves coupling the piperazine derivative with chromenone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and chromenone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Pharmacology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties, including antimicrobial and anticancer activities.
Chromenone Derivatives: These compounds are studied for their antioxidant and anti-inflammatory properties.
Uniqueness
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is unique due to the combination of three distinct pharmacophores in a single molecule. This structural complexity enhances its potential for diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-12-9-14(23-13-4-2-1-3-11(12)13)16(22)20-7-5-19(6-8-20)15-10-17-24-18-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVSFKNBPZICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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